molecular formula C8H16O2 B1406510 (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol CAS No. 1884203-51-3

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B1406510
CAS No.: 1884203-51-3
M. Wt: 144.21 g/mol
InChI Key: CPDLBOILZQRZEX-UHFFFAOYSA-N
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Description

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C8H16O2. It is characterized by a six-membered ring structure containing an ether linkage and a hydroxyl group. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst to form the tetrahydropyran ring, followed by reduction to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethers, alkanes.

    Substitution: Halides, amines.

Mechanism of Action

The mechanism of action of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

(6,6-dimethyloxan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)6-10-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDLBOILZQRZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
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(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
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(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
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(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
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(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
Reactant of Route 6
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol

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